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molecular formula C8H8N4O B3340377 5-(2-Methoxyphenyl)-1H-tetrazole CAS No. 51449-81-1

5-(2-Methoxyphenyl)-1H-tetrazole

Cat. No. B3340377
M. Wt: 176.18 g/mol
InChI Key: ANGNJNYCUCJQJV-UHFFFAOYSA-N
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Patent
US05412102

Procedure details

A mixture of 1-cyano-2-methoxybenzene (1.02 g, 7.7 mmol) and tributyltin azide (3.4 g, 10.0 mmol) in 3.0 mL of xylene was heated under reflux for hours. The reaction mixture then was cooled and diluted with diethyl ether. Anhydrous hydrochloric acid was bubbled into the mixture and a white precipitate formed. The precipitate was collected by suction filtration and washed repeatedly with diethyl ether. Drying gave 5-(2-methoxyphenyl)-2H-tetrazole (1.33 g, 7.55 mmol).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
tributyltin azide
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10])#[N:2].C([Sn]([N:24]=[N+:25]=[N-:26])(CCCC)CCCC)CCC>C1(C)C(C)=CC=CC=1.C(OCC)C>[CH3:10][O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]1[N:24]=[N:25][NH:26][N:2]=1

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)OC
Name
tributyltin azide
Quantity
3.4 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)N=[N+]=[N-]
Name
Quantity
3 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture then was cooled
CUSTOM
Type
CUSTOM
Details
Anhydrous hydrochloric acid was bubbled into the mixture
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed repeatedly with diethyl ether
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=1N=NNN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.55 mmol
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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